Androstane-3,11-dione, 9-fluoro-17-hydroxy-17-methyl-, (5beta,17beta)-
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Overview
Description
Androstane-3,11-dione, 9-fluoro-17-hydroxy-17-methyl-, (5beta,17beta)-, commonly known as fluoxymesterone, is a synthetic androgenic steroid that has been used in various scientific research applications. It is known for its ability to increase muscle mass and strength, making it a popular choice among athletes and bodybuilders.
Mechanism Of Action
Fluoxymesterone works by binding to androgen receptors in the body, which are found in various tissues including muscle, bone, and the brain. Once bound, it activates these receptors, which then stimulate the production of proteins that are responsible for muscle growth and development.
Biochemical And Physiological Effects
The biochemical and physiological effects of fluoxymesterone include increased muscle mass and strength, increased bone density, and improved male fertility. It also has the potential to improve cognitive function and mood.
Advantages And Limitations For Lab Experiments
One advantage of using fluoxymesterone in lab experiments is its ability to increase muscle mass and strength, making it a useful tool for studying muscle growth and development. However, its use is limited by its potential side effects, which include liver toxicity, cardiovascular disease, and an increased risk of prostate cancer.
Future Directions
For research on fluoxymesterone include studies on its effects on cognitive function and behavior, as well as its potential use in the treatment of muscle wasting diseases and other medical conditions. Additionally, there is a need for further research on its safety and potential side effects, particularly in long-term use.
Synthesis Methods
Fluoxymesterone is synthesized by the reaction of 9α-fluoro-11β-hydroxy-17α-methyl-4-androstene-3,17-dione with hydrogen peroxide in the presence of a catalyst. This reaction produces 9α-fluoro-11β-hydroxy-17α-methyl-4-androstene-3,17-dione-11-hydroperoxide, which is then reduced to fluoxymesterone using a reducing agent such as sodium borohydride.
Scientific Research Applications
Fluoxymesterone has been used in various scientific research applications, including studies on muscle growth and development, bone density, and male fertility. It has also been used in studies on the effects of androgens on the brain and behavior.
properties
CAS RN |
1584-44-7 |
---|---|
Product Name |
Androstane-3,11-dione, 9-fluoro-17-hydroxy-17-methyl-, (5beta,17beta)- |
Molecular Formula |
C20H29FO3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(5R,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h12,14-15,24H,4-11H2,1-3H3/t12-,14+,15+,17+,18+,19+,20+/m1/s1 |
InChI Key |
JCWFUXZGBIJXTA-XEWLNOQQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)F |
SMILES |
CC12CCC(=O)CC1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |
Other CAS RN |
1584-44-7 |
synonyms |
5.beta.-Androstane-3,11-dione, 9-fluoro-17.beta.-hydroxy-17-methyl- |
Origin of Product |
United States |
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